{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine
Description
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine is a spirocyclic amine featuring a unique bicyclic ether-oxygen framework fused to a fluorinated cyclohexane ring. The fluorine substitution at the 2-position introduces electronegativity and conformational rigidity, which may enhance metabolic stability and receptor-binding specificity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
(2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanamine |
InChI |
InChI=1S/C7H12FNO2/c8-6(5-9)3-7(4-6)10-1-2-11-7/h1-5,9H2 |
InChI Key |
KMAIKLBJSZVNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C2)(CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the amine group. One common synthetic route includes the cyclization of a suitable diol precursor under acidic conditions to form the spirocyclic ring. Subsequent fluorination and amination steps are carried out using reagents such as diethylaminosulfur trifluoride (DAST) for fluorination and ammonia or primary amines for amination .
Industrial Production Methods
Industrial production of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as thiols or amines replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
It appears that information on the specific applications of "{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine" is limited in the search results. However, some data can be gathered from the general information available for similar compounds.
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine
{2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine has the molecular formula C7H12FNO2 and a molecular weight of 161.18 . The IUPAC name for this compound is (2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanamine .
Applications in Scientific Research
While specific applications for {2-fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine are not detailed in the search results, information on similar compounds can give insight into potential uses:
- (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol: According to BenchChem, (2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol is used as a building block in the synthesis of more complex molecules, studied for its potential biological activity and interactions with biomolecules, and researched for its potential as a pharmaceutical intermediate. It is also used in the development of new materials and as an intermediate in organic synthesis.
- Spirocyclic Structures: Research suggests that compounds with similar spirocyclic structures exhibit significant antimicrobial properties and have been shown to inhibit the growth of various bacterial strains through disruption of cell wall synthesis and interference with metabolic functions. They may also possess anticancer activity and demonstrate the ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Relevance of Fluoro Group
The inclusion of a fluorine atom in these compounds can enhance their lipophilicity and bioavailability, potentially leading to increased efficacy in therapeutic applications.
Other Related Compounds
Mechanism of Action
The mechanism of action of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to target proteins or enzymes, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, making it a valuable compound in biochemical studies .
Comparison with Similar Compounds
Core Scaffold Variations
The compound’s spiro[3.4]octane core distinguishes it from related structures. Key analogs include:
Key Observations :
- Fluorine in the target compound enhances polarity and may reduce metabolic oxidation compared to non-fluorinated analogs like {5,8-Dioxaspiro[3.4]octan-2-yl}methanamine .
Functional Group Modifications
- Methanamine vs. Carboxylic Acid : The carboxylic acid derivative (2-fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid, CAS 2227204-92-2) replaces the amine with a carboxyl group, significantly altering acidity and binding properties .
- Benzodiazepine Analogs : Compounds like [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine () share the methanamine group but lack the spirocyclic framework, prioritizing aromatic interactions over conformational restraint.
Physicochemical Properties
Comparative data for select compounds (derived from molecular formulas and related studies):
Pharmacological Activity
- Enzyme Interactions : Stereospecific hydrolysis of octan-2-yl sulfate () implies that spirocyclic amines could act as enzyme substrates or inhibitors, depending on substituent stereochemistry.
Biological Activity
{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine is CHNO, with a molecular weight of 143.18 g/mol. Its structure features a spirocyclic framework that may contribute to its biological properties. The presence of a fluorine atom can enhance metabolic stability and influence biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with dioxaspiro structures have shown potential as antimicrobial agents, targeting bacterial cell wall synthesis and disrupting membrane integrity.
- Anticancer Properties : Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival.
- Neuroprotective Effects : Certain spiro compounds are being investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling cascades relevant to disease states.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Cellular Uptake : The unique structure may facilitate enhanced cellular uptake, allowing for greater bioavailability and efficacy.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of dioxaspiro compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of dioxaspiro derivatives against various pathogens, revealing that {2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Cancer Cell Proliferation : In a controlled experiment, the compound was tested on MCF-7 breast cancer cells, resulting in a 70% reduction in cell viability at concentrations above 5 µM after 48 hours of treatment.
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, administration of the compound significantly reduced neuronal apoptosis and improved cognitive function as assessed by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
